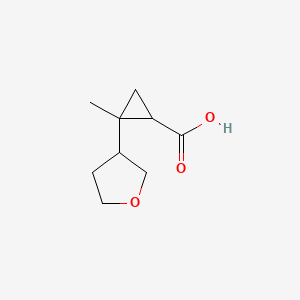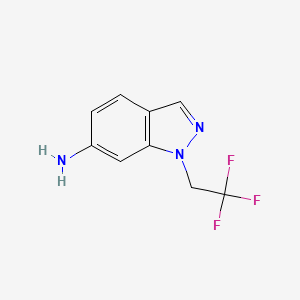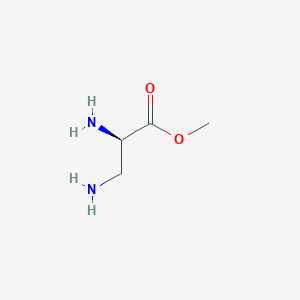
rel-(2R)-2-phenyl-2-(piperidin-1-yl)cyclohexan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-(2R)-2-phenyl-2-(piperidin-1-yl)cyclohexan-1-one hydrochloride: is a chemical compound with the molecular formula C11H20ClNO and a molecular weight of 217.74 g/mol . This compound is often used in research settings and has various applications in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2R)-2-phenyl-2-(piperidin-1-yl)cyclohexan-1-one hydrochloride typically involves the following steps:
Formation of the Cyclohexanone Ring: The initial step involves the formation of the cyclohexanone ring through a cyclization reaction.
Introduction of the Piperidine Group: The piperidine group is introduced via a nucleophilic substitution reaction.
Phenyl Group Addition: The phenyl group is added through a Friedel-Crafts alkylation reaction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions in a controlled manner.
Purification Steps: The compound is purified using techniques such as recrystallization, distillation, and chromatography.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
rel-(2R)-2-phenyl-2-(piperidin-1-yl)cyclohexan-1-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated compounds, alkylated compounds.
Applications De Recherche Scientifique
rel-(2R)-2-phenyl-2-(piperidin-1-yl)cyclohexan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies related to enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of rel-(2R)-2-phenyl-2-(piperidin-1-yl)cyclohexan-1-one hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to pain perception, inflammation, and cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Piperidin-1-yl)cyclohexan-1-one: Similar structure but lacks the phenyl group.
4-(Piperidin-1-yl)cyclohexan-1-one: Similar structure but with the piperidine group at a different position.
2-Phenylcyclohexanone: Similar structure but lacks the piperidine group.
Uniqueness
rel-(2R)-2-phenyl-2-(piperidin-1-yl)cyclohexan-1-one hydrochloride is unique due to the presence of both the phenyl and piperidine groups, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets and pathways, making it valuable in various research applications.
Propriétés
Formule moléculaire |
C17H24ClNO |
|---|---|
Poids moléculaire |
293.8 g/mol |
Nom IUPAC |
(2R)-2-phenyl-2-piperidin-1-ylcyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C17H23NO.ClH/c19-16-11-5-6-12-17(16,15-9-3-1-4-10-15)18-13-7-2-8-14-18;/h1,3-4,9-10H,2,5-8,11-14H2;1H/t17-;/m1./s1 |
Clé InChI |
JDHJMSVHTHVZNI-UNTBIKODSA-N |
SMILES isomérique |
C1CCN(CC1)[C@]2(CCCCC2=O)C3=CC=CC=C3.Cl |
SMILES canonique |
C1CCN(CC1)C2(CCCCC2=O)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl [(1R)-1-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B13492410.png)
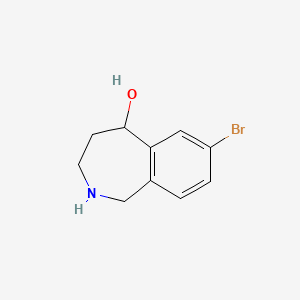
![1-[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B13492415.png)
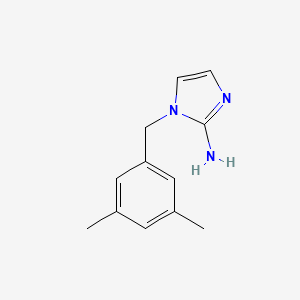
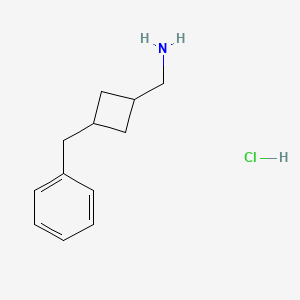
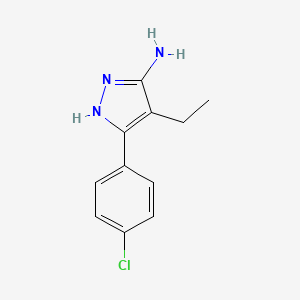
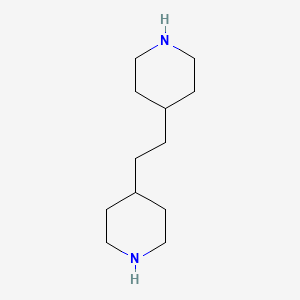
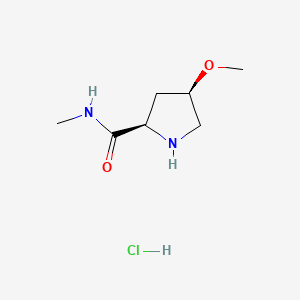

![5-[3-[3-Aminopropyl(methyl)amino]propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492454.png)
